molecular formula C29H26FN5O4S B607302 Empesertib CAS No. 1443763-60-7

Empesertib

Cat. No.: B607302
CAS No.: 1443763-60-7
M. Wt: 559.6 g/mol
InChI Key: NRJKIOCCERLIDG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the monopolar spindle 1 (Mps1) kinase. This compound has shown potential antineoplastic activity, making it a promising candidate in cancer treatment. Mps1 kinase is essential for the spindle assembly checkpoint (SAC) functioning and controls chromosome alignment during mitosis .

Preparation Methods

Chemical Reactions Analysis

Reaction Conditions and Reagents

ParameterDetails
Reactants Int08.011, (2R)-2-(4-fluorophenyl)propanoic acid
Coupling Agent HATU (8.36 g)
Solvents N,N-dimethylformamide (48 mL), dichloromethane (96 mL)
Base Sodium bicarbonate (3.69 g)
Temperature/Time Room temperature, 4 hours
Work-Up Extraction with ethyl acetate, washing (saturated NaCl), drying (Na₂SO₄)
Yield 7.44 g (after silica gel chromatography and trituration with ethyl acetate)

Purification and Characterization

The crude product undergoes silica gel chromatography followed by trituration with ethyl acetate to achieve high purity. Chiral separation is performed using high-performance liquid chromatography (HPLC) under the following conditions:

Chiral Separation Parameters Details
Column Chiralcel OD-RH 150×4.6
Flow Rate 1.00 mL/min
Solvent System 40% H₂O (0.1% formic acid) + 60% acetonitrile
Retention Time 12.83 min (UV 254 nm)
Enantiomeric Ratio <1% undesired enantiomer : >99% target enantiomer

Mechanistic Insights

  • Coupling Reaction : HATU facilitates amide bond formation via activation of the carboxylic acid group, generating an active ester intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
  • Chiral Purity : The use of a chiral stationary phase (Chiralcel OD-RH) ensures enantioselective separation, critical for maintaining the compound’s biological activity .

Stability and Degradation Pathways

While specific degradation studies of this compound are not detailed in the provided sources, the synthetic protocol emphasizes:

  • Acid/Base Sensitivity : Sodium bicarbonate is used to maintain a mildly basic environment, minimizing side reactions.
  • Light/Temperature : Reactions are conducted at room temperature to avoid thermal decomposition.

Scale-Up Considerations

  • Solvent Selection : Dichloromethane and N,N-dimethylformamide are chosen for their ability to solubilize reactants while enabling efficient mixing.
  • Trituration : Ethyl acetate is used to remove impurities via selective crystallization, enhancing yield and purity .

Scientific Research Applications

Mechanism of Action

Empesertib exerts its effects by selectively inhibiting the activity of Mps1 kinase. Upon administration, this compound binds to Mps1 kinase, leading to the inactivation of the spindle assembly checkpoint (SAC). This results in accelerated mitosis, chromosomal misalignment, chromosomal missegregation, and increased aneuploidy, ultimately inducing cell death in cancer cells overexpressing Mps1 .

Comparison with Similar Compounds

Empesertib is compared with other Mps1 kinase inhibitors such as CFI-402257 and BOS-172722. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound’s unique structure and binding mode contribute to its distinct profile as a kinase inhibitor .

Similar compounds include:

This compound’s uniqueness lies in its specific inhibition of Mps1 kinase, making it a valuable tool for studying the role of this kinase in cancer and developing targeted therapies.

Biological Activity

Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.

This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.

Preclinical Studies

In Vitro Efficacy
this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .

Radiosensitization
Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .

Clinical Studies

This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:

  • Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .
  • Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .

Case Studies

  • Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .
  • Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeCancer TypeResponse RateNotable Findings
PreclinicalBasal-like Breast CancerN/AEnhanced radiosensitivity observed
Phase I ClinicalAdvanced MalignanciesPR: 2-5%Manageable AEs; MTD established
Case StudyTriple-Negative BreastSignificant ReductionTumor size decreased dramatically
Case StudyNon-Hodgkin LymphomaClinical ImprovementPatient achieved remission status

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Empesertib, and how can researchers validate its target specificity in preclinical models?

this compound is a selective inhibitor of the serine/threonine kinase Mps1 (Monopolar Spindle 1), which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its inhibition disrupts SAC function, leading to premature mitotic exit, chromosomal missegregation, and apoptosis in cancer cells .

  • Methodological validation :
    • Kinase assays : Use recombinant Mps1 kinase to measure inhibition potency (IC₅₀) and selectivity against off-target kinases (e.g., Aurora B, PLK1) via ATP-binding competition assays .
    • Immunofluorescence microscopy : Quantify mitotic defects (e.g., micronuclei, anaphase bridges) in cell lines treated with this compound to confirm SAC bypass .
    • CRISPR/Cas9 knockout : Compare this compound sensitivity in wild-type vs. Mps1-knockout cell lines to establish target dependency .

Q. What in vitro models are most appropriate for evaluating this compound’s efficacy, and how should researchers control for confounding factors?

Prioritize cancer cell lines with documented Mps1 overexpression or chromosomal instability (e.g., triple-negative breast cancer, colorectal cancer).

  • Key considerations :
    • Baseline Mps1 expression : Validate via qPCR or Western blot to ensure relevance to this compound’s mechanism .
    • Cell cycle synchronization : Use nocodazole or RO-3306 to enrich mitotic populations, enhancing assay sensitivity to SAC disruption .
    • Control compounds : Include known Mps1 inhibitors (e.g., BAY 1217389) for benchmarking potency and mechanism-specific effects .

Q. How should researchers design dose-response experiments to assess this compound’s therapeutic window?

  • Protocol :
    • Dose range : Test 8–10 concentrations (e.g., 1 nM–10 µM) across 72-hour viability assays (e.g., CellTiter-Glo) .
    • Normalization : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., human fibroblasts) to estimate selectivity.
    • Prolonged exposure : Evaluate delayed cytotoxicity via clonogenic assays to capture mitotic catastrophe effects .

Advanced Research Questions

Q. What strategies can address contradictions in this compound’s efficacy data across preclinical and clinical studies?

Phase I trials reported a 37.7% response rate in select cohorts, but heterogeneity exists due to patient stratification and Mps1 expression variability .

  • Resolution approaches :
    • Retrospective biomarker analysis : Correlate clinical outcomes with tumor Mps1 levels (IHC) or circulating tumor DNA (ctDNA) .
    • In silico modeling : Use pharmacodynamic (PD) models to reconcile preclinical IC₅₀ values with clinical pharmacokinetics (PK) .
    • Replicate key experiments : Validate preclinical findings in orthotopic or patient-derived xenograft (PDX) models with controlled Mps1 expression .

Q. How can researchers identify predictive biomarkers for this compound resistance, and what methodologies are optimal?

Resistance mechanisms may involve compensatory SAC bypass (e.g., Aurora B upregulation) or drug efflux pumps.

  • Methodologies :
    • Whole-exome sequencing : Compare genomic profiles of resistant vs. sensitive cell lines to identify mutations in SAC-related genes .
    • Proteomic profiling : Use mass spectrometry to quantify changes in mitotic regulators (e.g., Survivin, MAD2) post-treatment .
    • Functional screens : Conduct genome-wide CRISPR screens to pinpoint synthetic lethal partners of Mps1 inhibition .

Q. What experimental frameworks are recommended for studying this compound in combination therapies?

Combination with DNA-damaging agents (e.g., PARP inhibitors) or antimitotics (e.g., paclitaxel) may enhance efficacy.

  • Design principles :
    • Sequential vs. concurrent dosing : Test schedules to minimize overlapping toxicities (e.g., this compound after taxanes to exploit mitotic slippage) .
    • Synergy scoring : Use the Chou-Talalay method to quantify combination effects (e.g., CompuSyn software) .
    • In vivo validation : Employ PDX models with longitudinal imaging to monitor tumor regression and metastasis .

Q. How can researchers reconcile discrepancies in this compound’s reported effects on chromosomal instability vs. apoptosis?

Some studies emphasize mitotic catastrophe, while others report direct apoptosis induction.

  • Analytical steps :
    • Time-lapse microscopy : Track cell fate in real time to distinguish apoptotic vs. mitotic death .
    • Flow cytometry : Quantify sub-G1 populations (apoptosis) vs. polyploid cells (mitotic failure) across treatment durations .
    • Caspase inhibition : Use Z-VAD-FMK to test if apoptosis is caspase-dependent, clarifying the primary mechanism .

Q. What methodologies are critical for translating this compound’s preclinical PK/PD data to clinical trial design?

  • Key steps :
    • Compartmental modeling : Integrate preclinical PK data (e.g., plasma half-life, tissue distribution) to predict human dosing .
    • Biomarker-driven trials : Stratify patients by Mps1 expression using validated assays (e.g., RNA-seq from biopsy samples) .
    • Dose escalation : Use adaptive designs (e.g., Bayesian models) to optimize safety and efficacy thresholds .

Q. How should researchers investigate this compound’s impact on non-mitotic pathways (e.g., interphase SAC bypass)?

Emerging evidence suggests Mps1 regulates interphase DNA damage checkpoints.

  • Approaches :
    • γH2AX foci quantification : Measure DNA damage repair kinetics in this compound-treated cells during interphase .
    • Transcriptomic analysis : Perform RNA-seq to identify off-target gene expression changes (e.g., p53 pathways) .
    • Live-cell imaging : Monitor cell cycle re-entry post-DNA damage in Mps1-inhibited models .

Q. What statistical methods are optimal for analyzing high-throughput screening data in this compound resistance studies?

  • Recommendations :
    • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to CRISPR screen hits .
    • Pathway enrichment : Use tools like DAVID or GSEA to map resistance genes to SAC-related pathways .
    • Machine learning : Train classifiers (e.g., random forests) to predict resistance biomarkers from multi-omics data .

Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443763-60-7
Record name Empesertib [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.